(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide
Description
Properties
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O3S/c1-3-4-12-27-17-8-5-15(6-9-17)20(25)23-21-24(11-13-26-2)18-10-7-16(22)14-19(18)28-21/h5-10,14H,3-4,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWYNCDYPRZVNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This class is noted for its diverse biological activities, particularly in medicinal chemistry. The compound's unique structure, featuring a brominated benzothiazole moiety and various functional groups, suggests potential applications in treating various diseases, including cancer and infections.
Chemical Structure and Properties
The molecular formula of this compound is C_{18}H_{20}BrN_{3}O_{2}S, with a molecular weight of approximately 421.31 g/mol. Its structural characteristics include:
- Bromine atom at position 6 of the benzothiazole ring.
- Methoxyethyl group at position 3.
- Butoxy group attached to the benzamide moiety.
These features enhance its reactivity and potential interactions with biological targets.
Anticancer Properties
Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer activity. The compound may exert cytotoxic effects on cancer cells by interfering with cellular processes such as DNA replication and protein synthesis. Research has shown that it can inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further drug development.
Antimicrobial Activity
Benzothiazole derivatives, including this compound, are known for their antimicrobial properties. The presence of the bromine atom and methoxyethyl group may contribute to enhanced interaction with bacterial cell membranes or enzymes, leading to antibacterial effects. Studies have demonstrated that similar compounds can selectively inhibit bacterial growth, suggesting that this compound may possess similar capabilities.
The mechanism of action for this compound involves its binding to specific molecular targets within cells. This interaction may modulate the activity of enzymes or receptors critical for disease progression.
Interaction Studies
Studies utilizing molecular docking simulations and in vitro assays have been conducted to elucidate the binding affinity of this compound to various biological targets. These investigations indicate that the compound may inhibit certain enzymes or modulate receptor activity, contributing to its biological effects.
Research Findings and Case Studies
Several case studies have highlighted the biological activity of this compound:
-
In Vitro Anticancer Activity :
- A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways.
-
Antimicrobial Efficacy :
- Another study assessed its antibacterial activity against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
- The compound was found to disrupt bacterial cell membrane integrity.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole Derivatives | Contains benzothiazole ring | Antimicrobial, anticancer |
| Quinoline-based Compounds | Features quinoline core | Antimalarial, anticancer |
| Sulfonamide Antibiotics | Contains sulfonamide group | Antibacterial |
The unique combination of structural features in this compound contributes to its distinct biological activities compared to simpler analogs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems and Substituent Effects
Target Compound vs. Quinolinium Derivatives (I7–I10)
Compounds I7–I10 (e.g., I8: 2-((E)-4-fluorostyryl)-1-methyl-4-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide) share the benzo[d]thiazolylidene motif but differ in their core heterocycle (quinolinium vs. benzo[d]thiazole) and charge state.
- Key Differences: The quinolinium core in I8 introduces a positive charge, enhancing solubility in polar solvents, whereas the neutral benzo[d]thiazole in the target compound favors lipid membrane penetration .
Target Compound vs. (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide
This compound () features a 2,3-dihydrothiazole core instead of benzo[d]thiazole.
- The 2-methoxyphenyl substituent in the dihydrothiazole derivative may engage in hydrogen bonding, contrasting with the bromo and methoxyethyl groups in the target compound, which prioritize steric bulk and electronegativity.
Bromo Substituent
The 6-bromo group in the target compound is absent in most analogs (e.g., I8, ).
Butoxy vs. Methoxy/Methyl Groups
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
